1,4-Dioxaspiro[4.4]nonan-7-ol
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Overview
Description
1,4-Dioxaspiro[4.4]nonan-7-ol is a unique chemical compound with the empirical formula C8H14O3 . It is a solid substance and its molecular weight is 158.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OCC1CC2(CC1)OCCO2 . The InChI representation is 1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H14O3 and its molecular weight is 158.19 . The compound’s SMILES string is OCC1CC2(CC1)OCCO2 and its InChI representation is 1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2 .Scientific Research Applications
Synthesis and Chemical Applications
1,4-Dioxaspiro[4.4]nonan-7-ol and its related compounds have been explored significantly in the field of synthetic chemistry. For instance, Chenlu Zhang and F. Nan (2017) reported an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, which is part of the immunosuppressive triterpenoid Phainanoid F, achieved through a furan oxidative spirocyclization as the key step (Zhang & Nan, 2017). This demonstrates the compound's utility in complex organic syntheses.
Moreover, the compound has been used in synthesizing novel compounds from oleic acid, potentially for applications as biolubricants. Y. S. Kurniawan et al. (2017) synthesized two 1,4-dioxaspiro novel compounds derived from methyl 9,10-dihydroxyoctadecanoate using a sonochemical method, suggesting its potential as a biolubricant (Kurniawan et al., 2017).
Applications in Biology and Ecology
In the biological sphere, derivatives of 1,4-Dioxaspiro compounds have been identified as key components in pheromones of various insect species. For instance, W. Francke and W. Reith (1979) discovered that 2-Ethyl-1,6-dioxaspiro[4.4]nonan, known as Chalcogran, acts as an aggregation pheromone in bark beetles (Francke & Reith, 1979). Such findings have implications for understanding insect behavior and potentially managing pest populations.
Potential Therapeutic Applications
In the field of therapeutics, derivatives of 1,4-Dioxaspiro compounds have shown potential. For example, Masafumi Yamabe et al. (2017) studied a derivative of the compound, 1,2,6,7-tetraoxaspiro[7.11]nonadecan, which showed promising effects against juvenile stages of Schistosoma mansoni, indicating potential applications in combating parasitic infections (Yamabe et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-1-2-7(5-6)9-3-4-10-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFUGOIZRIPGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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